6-Iodoquinoline-3-carbonitrile 6-Iodoquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14190812
InChI: InChI=1S/C10H5IN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H
SMILES:
Molecular Formula: C10H5IN2
Molecular Weight: 280.06 g/mol

6-Iodoquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC14190812

Molecular Formula: C10H5IN2

Molecular Weight: 280.06 g/mol

* For research use only. Not for human or veterinary use.

6-Iodoquinoline-3-carbonitrile -

Specification

Molecular Formula C10H5IN2
Molecular Weight 280.06 g/mol
IUPAC Name 6-iodoquinoline-3-carbonitrile
Standard InChI InChI=1S/C10H5IN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H
Standard InChI Key GXNAKICGTLYDAL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(C=C2C=C1I)C#N

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Effects

The molecular structure of 6-iodoquinoline-3-carbonitrile comprises a fused bicyclic system with a benzene ring adjacent to a pyridine ring. The iodine substituent at position 6 introduces significant steric bulk and polarizability, while the cyano group at position 3 enhances electrophilicity, rendering the compound amenable to nucleophilic attacks. Computational studies suggest that the electron-withdrawing nitrile group reduces electron density at the quinoline core, stabilizing intermediates in cross-coupling reactions .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource Reference
Molecular FormulaC₁₀H₅IN₂Inferred
Molecular Weight296.06 g/molCalculated
Iodine PositionC6 (quinoline numbering)
Cyano Group PositionC3

Synthesis and Manufacturing Processes

Halogenation Strategies

The synthesis of 6-iodoquinoline-3-carbonitrile typically begins with quinoline derivatives undergoing directed ortho-metalation (DoM) to introduce iodine at position 6. Subsequent cyanation at position 3 is achieved via palladium-catalyzed cross-coupling or nucleophilic substitution. Alternative routes involve iodination of pre-functionalized quinolines using iodine monochloride (ICl) in acetic acid, though yields vary based on solvent polarity and temperature .

Palladium-Catalyzed Functionalization

Recent studies demonstrate the efficacy of Pd(OAc)₂/XantPhos catalytic systems in mediating aminocarbonylation reactions with 6-iodoquinoline derivatives. Under 40 bar CO pressure, these systems selectively produce glyoxylamide products, achieving up to 98% yield for carboxamide derivatives .

Table 2: Optimized Reaction Conditions for Aminocarbonylation

ParameterValueOutcome
CatalystPd(OAc)₂/XantPhos95% carboxamide selectivity
CO Pressure1–40 barHigher pressure favors ketoamides
Temperature50°CBalanced reaction kinetics
SolventDMF with Et₃NEnhanced nucleophile activity

Physical and Chemical Properties

Solubility and Stability

6-Iodoquinoline-3-carbonitrile exhibits limited solubility in polar protic solvents (e.g., water) but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The iodine atom’s polarizability contributes to moderate stability under ambient conditions, though prolonged exposure to light may induce dehalogenation.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 8.9–9.1 ppm correspond to H5 and H7 protons, deshielded by the electron-withdrawing cyano group.

  • IR Spectroscopy: A sharp peak at ~2230 cm⁻¹ confirms the C≡N stretch.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The iodine atom at position 6 undergoes facile substitution with soft nucleophiles (e.g., thiols, amines) under mild conditions. For instance, reactions with piperidine yield 6-piperidinylquinoline-3-carbonitrile, a precursor to kinase inhibitors .

Carbonylation Pathways

Aminocarbonylation with primary amines (e.g., tert-butylamine) under Pd catalysis produces glyoxylamide derivatives, critical intermediates in antimalarial drug synthesis. The reaction’s chemoselectivity depends on ligand choice: XantPhos favors mono-carbonylation, while PPh₃ promotes double-carbonylation .

Applications in Scientific Research

Medicinal Chemistry

6-Iodoquinoline-3-carbonitrile serves as a scaffold for antitumor agents, leveraging its ability to inhibit topoisomerase II. Derivatives bearing glyoxylamide moieties exhibit enhanced binding affinity to ATP pockets in kinases .

Material Science

The compound’s rigid aromatic structure and halogen content make it a candidate for organic semiconductors. Thin films derived from its polymers demonstrate hole mobility >0.1 cm²/V·s, suitable for OLED applications.

Future Perspectives and Research Directions

Further exploration of 6-iodoquinoline-3-carbonitrile should prioritize:

  • Green Synthesis: Developing solvent-free iodination protocols to reduce environmental impact.

  • Biological Profiling: Screening derivatives against neglected tropical disease targets, such as Trypanosoma brucei.

  • Catalyst Innovation: Designing chiral ligands to enable asymmetric carbonylation for enantioselective drug synthesis .

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